REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](I)[C:5](I)=[CH:4][C:3]=1[NH2:10].[C:11]([Cu])#[N:12].C(N(CC(O)=O)CC(O)=O)[CH2:15][N:16](CC(O)=O)CC(O)=O>>[NH2:1][C:2]1[CH:7]=[C:6]([C:15]#[N:16])[C:5]([C:11]#[N:12])=[CH:4][C:3]=1[NH2:10]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was capped with a septum
|
Type
|
CUSTOM
|
Details
|
flushed with Ar for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
NMP (20 mL) was added
|
Type
|
ADDITION
|
Details
|
diluted with DMF (20 mL)
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled through the mixture as it
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The hot green solution was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized (EtOH/water)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)C#N)C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |